molecular formula C20H17NO3S2 B329231 (5E)-5-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B329231
M. Wt: 383.5 g/mol
InChI Key: SVBTXPJDODTHLE-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and an allyl group, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common method starts with the preparation of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde, which is then reacted with various reagents to form the final compound. For instance, the reaction of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide under acidic conditions can yield the desired thiazolidinone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the thiazolidinone ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl or phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

(5E)-5-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the synthesis of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Allyl-4-hydroxy-5-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: A similar thiazolidinone derivative with different substituents.

    3-(3-Chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one: Another thiazolidinone derivative with a chlorophenyl group.

Uniqueness

What sets (5E)-5-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17NO3S2

Molecular Weight

383.5 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17NO3S2/c1-3-7-14-10-13(11-16(24-2)18(14)22)12-17-19(23)21(20(25)26-17)15-8-5-4-6-9-15/h3-6,8-12,22H,1,7H2,2H3/b17-12+

InChI Key

SVBTXPJDODTHLE-SFQUDFHCSA-N

SMILES

COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3

Isomeric SMILES

COC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3

Origin of Product

United States

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